N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule characterized by a thiazolo[4,5-d]pyridazinone core fused with a morpholino ring and substituted phenyl groups. The compound’s structure includes:
- A 2,6-dimethylphenyl group linked via an acetamide moiety, which may enhance lipophilicity and influence binding interactions.
- A 4-fluorophenyl substituent at the 7-position of the thiazolo-pyridazinone scaffold, contributing to electronic and steric effects.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3S/c1-15-4-3-5-16(2)20(15)27-19(32)14-31-24(33)22-23(21(29-31)17-6-8-18(26)9-7-17)35-25(28-22)30-10-12-34-13-11-30/h3-9H,10-14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQVZZXRJHNISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Implications :
- The target compound’s lower molecular weight and moderate LogP may favor blood-brain barrier penetration relative to PF 43(1) analogs.
- Low solubility could necessitate formulation enhancements, whereas patent compounds with morpholinoethoxy groups may exhibit better bioavailability .
Pharmacological Activity
- Target Compound: Hypothesized kinase inhibition (analogous to thiazolo-pyridazinone inhibitors).
- Patent Compounds: Likely designed for oncology (trifluoromethyl/cyano groups common in kinase inhibitors).
- PF 43(1) Compounds: Potential protease inhibitors or immunomodulators (peptide-like backbone).
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